- 1,2,4-Triazolo[4,3-b]pyridazine derivatives as highly selective c-Met kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 943541-20-6 (3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine)
943541-20-6 structure
Product Name:3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
Número CAS:943541-20-6
MF:C8H7ClN4
Megavatios:194.620979547501
MDL:MFCD16109166
CID:1039650
PubChem ID:54595607
Update Time:2024-10-25
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Propiedades químicas y físicas
Nombre e identificación
-
- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
- 3-chloro-6-(1-methylpyrazol-4-yl)pyridazine
- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (ACI)
- MFCD16109166
- SCHEMBL509162
- SY116190
- AKOS011063777
- 3-chloro-6-(1-methyl-1H-pyrazole-4-yl)-pyridazine
- DA-00466
- 3-chloro-6-(1-methyl-1 H-pyrazol-4-yl)pyridazine
- DS-4236
- LIRXMNGKIROHGY-UHFFFAOYSA-N
- A1-02973
- Z871789894
- 943541-20-6
- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)-pyridazine
- CS-B1038
- EN300-91412
- 3-Chloro-6-(1-methyl-4-pyrazolyl)pyridazine
- DTXSID90712423
-
- MDL: MFCD16109166
- Renchi: 1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3
- Clave inchi: LIRXMNGKIROHGY-UHFFFAOYSA-N
- Sonrisas: ClC1C=CC(C2=CN(C)N=C2)=NN=1
Atributos calculados
- Calidad precisa: 194.0359239g/mol
- Masa isotópica única: 194.0359239g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 1
- Complejidad: 178
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.8
- Superficie del Polo topológico: 43.6Ų
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Inert atmosphere,2-8°C
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029183747-1g |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95% | 1g |
$194.04 | 2023-08-31 | |
| Alichem | A029183747-5g |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95% | 5g |
$693.00 | 2023-08-31 | |
| Alichem | A029183747-25g |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95% | 25g |
$2377.48 | 2023-08-31 | |
| TRC | C375333-25mg |
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 25mg |
$ 70.00 | 2022-06-01 | ||
| TRC | C375333-50mg |
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 50mg |
$ 95.00 | 2022-06-01 | ||
| TRC | C375333-250mg |
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 250mg |
$ 340.00 | 2022-06-01 | ||
| Chemenu | CM102368-250mg |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95+% | 250mg |
$132 | 2021-08-06 | |
| Chemenu | CM102368-1g |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95+% | 1g |
$265 | 2021-08-06 | |
| Chemenu | CM102368-5g |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95+% | 5g |
$996 | 2021-08-06 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY116190-0.25g |
3-Chloro-6-(1-methyl-4-pyrazolyl)pyridazine |
943541-20-6 | ≥95% | 0.25g |
¥520.00 | 2025-04-11 |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Diethyl ether ; 20 min, rt; rt → 0 °C
1.2 0 °C; overnight, 0 °C → rt
1.2 0 °C; overnight, 0 °C → rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 5 h, 90 °C
Referencia
- Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors, Archives of Pharmacal Research, 2016, 39(4), 453-464
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane , Water ; 2.5 h, 80 °C; 80 °C → rt
Referencia
- Preparation of triazolopyridazine protein kinase modulators, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C
Referencia
- Preparation of pyridazinones as antitumor agents, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, United States, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- Preparation of pyridazinones as antitumor agents, Germany, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 10 h, 90 °C
Referencia
- Preparation of quinoline derivatives as PARP-1 and c-Met dual-target inhibitors for treating cancer, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Benzyltriethylammonium chloride , Triphenylphosphine , Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; 16 h, 65 °C; 65 °C → 60 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 15 min, 60 °C; 60 °C → 45 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 15 min, 60 °C; 60 °C → 45 °C
Referencia
- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane , Water ; 4 h, 80 °C
Referencia
- Preparation of bicyclic triazoles as protein kinase modulators, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; rt → 80 °C; 10 h, 80 °C
Referencia
- Preparation of quinoline derivatives as c-Met inhibitors for treatment of cancer, China, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, rt → 80 °C
Referencia
- Preparation of triazolopyridazines as tyrosine kinase modulators, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 16 h, 80 °C
Referencia
- Preparation of 6-(1-methyl-1H-pyrazol-4-yl)-3-(2-methyl-2H-indazol-5-ylthio)-[1,2,4]triazolo[4,3-b]pyridazine as antitumor agent, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ; 1 min, rt
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 15 h, 80 °C
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 15 h, 80 °C
Referencia
- Preparation of a novel deuterated triazolopyridazine as c-Met kinase inhibitor for treating cancer, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Methanol ; rt; rt → 50 °C; 2 h, 40 - 50 °C
1.2 Solvents: Dichloromethane , Water ; 30 min, 40 - 50 °C
1.3 Solvents: tert-Butyl methyl ether ; 1 h, rt
1.2 Solvents: Dichloromethane , Water ; 30 min, 40 - 50 °C
1.3 Solvents: tert-Butyl methyl ether ; 1 h, rt
Referencia
- Preparation method of pyrazole compound and its intermediates, China, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 5 h, 100 °C
Referencia
- Preparation of substituted piperidinyl-pyridazinyl derivatives as SCD1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C
Referencia
- Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C; 80 °C → rt
Referencia
- Pyridazinone derivatives as Met kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
Referencia
- Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors, Germany, , ,
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Raw materials
- 3-Chloro-6-Iodopyridazine
- 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 3,6-Dichloropyridazine
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Preparation Products
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:943541-20-6)3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
Número de pedido:A846417
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:09
Precio ($):179.0
Correo electrónico:sales@amadischem.com
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Literatura relevante
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:943541-20-6)3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
Pureza:99%
Cantidad:5g
Precio ($):179.0